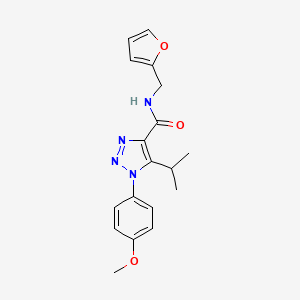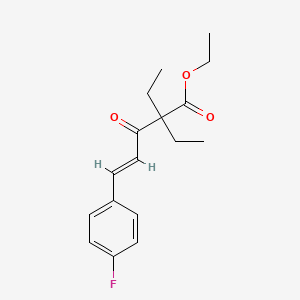![molecular formula C22H25ClN2O4S B4672592 diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Vue d'ensemble
Description
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in inhibiting Notch signaling. Notch signaling is a critical pathway that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has been found to have therapeutic implications in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate inhibits Notch signaling by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding prevents the cleavage of Notch receptors, leading to the inhibition of Notch signaling. This compound has also been found to promote neuronal differentiation by activating the Wnt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Inhibition of Notch signaling using this compound has been found to promote apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to improve cognitive function and promote neuronal differentiation in Alzheimer's disease. In cardiovascular diseases, this compound has been found to promote angiogenesis and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity in inhibiting Notch signaling. However, this compound also has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate. One direction is the development of more stable and less toxic analogs of this compound for therapeutic use. Another direction is the investigation of the potential of this compound in other diseases, such as autoimmune diseases and viral infections. Additionally, the study of the mechanism of action of this compound and its interaction with other signaling pathways can provide insights into its therapeutic potential.
Applications De Recherche Scientifique
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential in inhibiting Notch signaling. Notch signaling has been found to play a critical role in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Inhibition of Notch signaling using this compound has been found to have therapeutic implications in these diseases. This compound has also been studied for its potential in promoting neuronal differentiation and improving cognitive function in Alzheimer's disease.
Propriétés
IUPAC Name |
dipropan-2-yl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-13(2)28-20(26)16-9-17(21(27)29-14(3)4)11-19(10-16)25-22(30)24-12-15-5-7-18(23)8-6-15/h5-11,13-14H,12H2,1-4H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRCKDQJKYMADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)
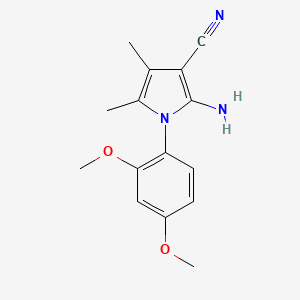
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

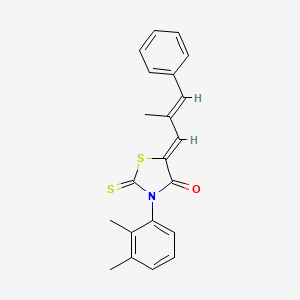
![1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)
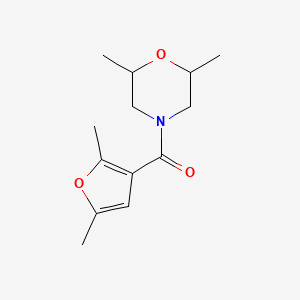
![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4672572.png)
![methyl 6-(3-bromophenyl)-1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4672579.png)
![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)
